

# Commercial Availability and Applications of Uridine-5-oxyacetic Acid and Its Derivatives

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## Compound of Interest

Compound Name: Uridine-5-oxyacetic acid

Cat. No.: B1202165

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This document provides a comprehensive overview of the commercial availability, biological significance, and experimental applications of **Uridine-5-oxyacetic acid** (cmo5U) and its key derivatives. Detailed protocols for relevant experimental procedures are provided to facilitate research in tRNA biology, drug discovery, and molecular biology.

## Introduction to Uridine-5-oxyacetic Acid and Its Derivatives

**Uridine-5-oxyacetic acid** (cmo5U) is a modified nucleoside found primarily in the wobble position (position 34) of the anticodon loop of certain transfer RNAs (tRNAs) in bacteria. This modification plays a crucial role in expanding the decoding capacity of tRNA, allowing it to recognize multiple codons and ensuring translational fidelity. Its derivatives, such as **Uridine-5-oxyacetic acid** methyl ester (mcmo5U) and **2-thiouridine-5-oxyacetic acid**, also exhibit unique biochemical properties and are subjects of interest in drug development and molecular biology research. The antitumor potential of nucleoside analogs, a class to which these compounds belong, is also an active area of investigation.

## Commercial Suppliers

A variety of chemical suppliers offer **Uridine-5-oxyacetic acid** and its derivatives for research purposes. The availability and product specifications may vary among suppliers. Researchers are advised to consult the suppliers' websites for the most current information.

Compound	Supplier(s)	Catalog Number (Example)	Purity (Typical)
Uridine-5-oxyacetic acid (cmo5U)	BOC Sciences[1], Delchimica[2], Santa Cruz Biotechnology[3], Orgasynth[4], Biosynth[5]	NU158553 (Biosynth)[5]	≥98%[3]
Uridine-5-oxyacetic acid methyl ester (mcmo5U)	Benchchem[6], Biosynth[7], MedChemExpress[8]	NU159494 (Biosynth)[7]	≥97%[6]
2-Thiouridine	Cayman Chemical[9]	20235-78-3 (CAS)[9]	≥98%[9]

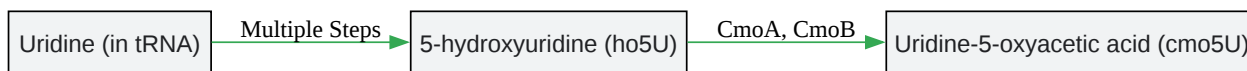
## Biological Significance and Applications

### Role in tRNA and Codon Recognition

**Uridine-5-oxyacetic acid** and its derivatives are critical for the proper functioning of tRNA in protein synthesis. Located at the wobble position of the anticodon, these modifications influence the codon-anticodon interaction.

- Expanded Codon Recognition:** cmo5U enables a single tRNA species to recognize and decode multiple synonymous codons, particularly those ending in A, G, and U. This "wobble" pairing is essential for efficient translation of the genetic code.[1][10]
- Translational Fidelity:** By ensuring accurate codon recognition, these modifications contribute to the overall fidelity of protein synthesis, preventing mistranslation and the production of non-functional proteins.

The biosynthetic pathway of cmo5U involves a series of enzymatic steps, starting from uridine. Key enzymes in this pathway include CmoA and CmoB, which catalyze the final steps in the formation of cmo5U.[1]



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Caption: Biosynthesis of **Uridine-5-oxyacetic acid** (cmo5U) in tRNA.

## Antitumor and Antimicrobial Potential

Nucleoside analogs, as a class of compounds, have well-established roles in cancer chemotherapy and as antimicrobial agents. While specific research on the antitumor activity of **Uridine-5-oxyacetic acid** is less extensive, the general mechanisms of action for nucleoside analogs provide a strong rationale for investigating its potential in this area.

- **Inhibition of DNA and RNA Synthesis:** Nucleoside analogs can be incorporated into DNA and RNA, leading to chain termination and inhibition of replication and transcription.
- **Enzyme Inhibition:** They can also act as inhibitors of key enzymes involved in nucleotide metabolism, such as DNA polymerase and ribonucleotide reductase.

Recent studies have explored the synthesis of various uridine derivatives and their evaluation as antimicrobial and anticancer agents, demonstrating the potential of this class of molecules.<sup>[11][12][13][14]</sup>

## Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving **Uridine-5-oxyacetic acid** and its derivatives.

### Analysis of tRNA Modification by HPLC

This protocol allows for the quantitative analysis of modified nucleosides in tRNA, including cmo5U.<sup>[1][2][3][4][6]</sup>

**Objective:** To isolate tRNA and analyze its nucleoside composition to quantify the levels of **Uridine-5-oxyacetic acid**.

**Materials:**

- Yeast or bacterial cell culture
- tRNA purification kit or reagents (e.g., DEAE-cellulose)
- Nuclease P1
- Bacterial alkaline phosphatase
- HPLC system with a C18 reverse-phase column and a UV detector
- Reference standards for canonical and modified nucleosides (including cmo5U)

**Procedure:**

- **tRNA Isolation:**
  - Harvest cells from a culture in the exponential growth phase.
  - Isolate total RNA using a standard protocol (e.g., hot phenol extraction).
  - Purify tRNA from the total RNA using a commercial kit or by anion-exchange chromatography on a DEAE-cellulose column.
  - Quantify the purified tRNA using a spectrophotometer.

- Enzymatic Digestion of tRNA:
  - To 5-10 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.
  - Add bacterial alkaline phosphatase and incubate at 37°C for 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
- HPLC Analysis:
  - Inject the digested tRNA sample onto a C18 reverse-phase HPLC column.
  - Elute the nucleosides using a gradient of a suitable mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer).
  - Monitor the elution profile at 254 nm or 260 nm.
  - Identify and quantify the peaks corresponding to each nucleoside by comparing their retention times and peak areas to those of the reference standards.

Data Presentation:

Nucleoside	Retention Time (min)	Peak Area	Concentration (pmol/µg tRNA)
Cytidine (C)			
Uridine (U)			
Guanosine (G)			
Adenosine (A)			
cmo5U			
Other modifications			

```
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```
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tRNA_iso [label="tRNA Isolation"];
tRNA_digest [label="Enzymatic Digestion\n(Nuclease P1 & Alkaline Phosphatase)"];
hplc [label="HPLC Separation\n(C18 Column)"];
detection [label="UV Detection"];
analysis [label="Data Analysis\n(Quantification)"];
end [label="End: Nucleoside Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="FFFFFF"];
```

```
start -> tRNA_iso;
tRNA_iso -> tRNA_digest;
tRNA_digest -> hplc;
hplc -> detection;
detection -> analysis;
analysis -> end;
}
```

Caption: Workflow for the analysis of tRNA modifications by HPLC.

## In Vitro Translation Assay to Assess Codon Recognition

This protocol is designed to investigate the effect of cmo5U-modified tRNA on the translation of specific mRNA codons.

**Objective:** To compare the translational efficiency of a specific mRNA codon using an in vitro translation system supplemented with either unmodified or cmo5U-modified tRNA.

### Materials:

- In vitro translation kit (e.g., rabbit reticulocyte lysate or HeLa cell lysate-based system)[7]
- mRNA template containing the codon of interest
- In vitro transcribed tRNA (unmodified control)
- Purified native tRNA containing cmo5U (or in vitro transcribed and enzymatically modified tRNA)
- Radioactively labeled amino acid (e.g., [35S]-methionine)
- Reagents for SDS-PAGE and autoradiography

### Procedure:

- Preparation of tRNA:
  - Synthesize unmodified tRNA via in vitro transcription.[15]
  - Isolate and purify native tRNA containing cmo5U from a bacterial source or prepare it by in vitro enzymatic modification if the enzymes are available.
- In Vitro Translation Reaction:
  - Set up two sets of reactions. In one set, supplement the in vitro translation mix with the unmodified tRNA. In the other set, use the cmo5U-modified tRNA.
  - To each reaction, add the mRNA template and the radioactively labeled amino acid.
  - Incubate the reactions at the recommended temperature (e.g., 30-37°C) for a specified time (e.g., 60-90 minutes).
- Analysis of Translation Products:
  - Stop the reactions and analyze the translated proteins by SDS-PAGE.
  - Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled protein products.
  - Quantify the intensity of the protein bands to determine the relative translational efficiency.

### Data Presentation:

tRNA Type	Codon in mRNA	Relative Protein Synthesis Level (%)
Unmodified tRNA	Codon X	
cmo5U-modified tRNA	Codon X	
Unmodified tRNA	Codon Y (Control)	
cmo5U-modified tRNA	Codon Y (Control)	

```
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reaction_setup [label="Set up In Vitro Translation Reactions\n(with unmodified or cmc5U-tRNA)"];
incubation [label="Incubation"];
sds_page [label="SDS-PAGE"];
autorad [label="Autoradiography/Phosphorimaging"];
quantification [label="Quantification of Protein Bands"];
end [label="End: Compare Translational Efficiency", shape=ellipse, fillcolor="#EA4335", fontcolor="FFFFFF"];

start -> reaction_setup;
reaction_setup -> incubation;
incubation -> sds_page;
sds_page -> autorad;
autorad -> quantification;
quantification -> end;
}
```

Caption: Experimental workflow for in vitro translation assay.

## Cytotoxicity Assay for Antitumor Activity

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of **Uridine-5-oxyacetic acid** and its derivatives on cancer cell lines. [\[9\]](#)

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of the test compounds in a selected cancer cell line.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium and supplements
- 96-well cell culture plates
- **Uridine-5-oxyacetic acid** and/or its derivatives
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding:
  - Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment:

- Prepare a series of dilutions of the test compounds in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- MTT Assay:
  - After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
  - Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
- Data Acquisition and Analysis:
  - Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the cell viability against the compound concentration and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)	Absorbance (570 nm)	% Cell Viability
0 (Vehicle Control)	100	
1		
10		
50		
100		

```
digraph "Cytotoxicity Assay Workflow" {
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```

```
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treatment [label="Treat with Compounds"];
incubation [label="Incubation (48-72h)"];
mtt_assay [label="MTT Addition & Incubation"];
solubilization [label="Formazan Solubilization"];
read_absorbance [label="Measure Absorbance"];
analysis [label="Calculate IC50"];
end [label="End: Determine Cytotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF];
```

```
start -> treatment;
treatment -> incubation;
incubation -> mtt_assay;
mtt_assay -> solubilization;
solubilization -> read_absorbance;
```

```
read_absorbance -> analysis;  
analysis -> end;  
}
```

Caption: Workflow for determining cytotoxicity using the MTT assay.

## Conclusion

**Uridine-5-oxyacetic acid** and its derivatives are fascinating molecules with significant implications for fundamental biological processes and potential therapeutic applications. The availability of these compounds from commercial suppliers, coupled with the detailed experimental protocols provided herein, should empower researchers to further investigate their roles in tRNA function, explore their potential as drug candidates, and contribute to a deeper understanding of the intricate world of RNA modifications.

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